
Apabetalone
Übersicht
Beschreibung
Apabetalon, auch bekannt unter seinen Entwicklungscode RVX-208 und RVX000222, ist ein oral verabreichtes kleines Molekül, das von Resverlogix Corp. entwickelt wurde. Es wird derzeit in klinischen Studien zur Behandlung von Atherosklerose und damit verbundenen Herz-Kreislauf-Erkrankungen untersucht . Apabetalon ist ein selektiver Inhibitor der Bromodomänen- und Extra-terminal (BET)-Proteinfamilie, der sich speziell an die zweite Bromodomäne (BD2) richtet .
Wirkmechanismus
Target of Action
Apabetalone primarily targets the Bromodomain and Extra Terminal domain (BET) proteins , specifically the BET family member BRD4 . BET proteins, which contain two bromodomains, interact with acetylated lysines on histones bound to DNA to regulate gene transcription via an epigenetic mechanism .
Mode of Action
This compound selectively binds to the second bromodomain (BD2) of BRD4 . When this compound binds to BRD4, it impacts key biological processes that contribute to cardiovascular disease (CVD) such as cholesterol levels and inflammation . It also counters inflammatory signals caused by cytokine storm (CS), preventing cardiac dysfunction associated with severe COVID-19 symptoms in cardiac organoids .
Biochemical Pathways
This compound affects several biochemical pathways. It downregulates markers of atherosclerosis and vascular inflammation, which may explain its effects on major adverse cardiac events (MACE) . It also suppresses TGF-β1-induced α-smooth muscle actin (α-SMA) expression, α-SMA assembly into stress fibers, enhanced contraction, collagen overproduction, and expression of key drivers of fibrosis, inflammation, or calcification . Furthermore, it counters the expression of inflammatory factors with roles in CS and IFN-I signaling in response to poly I:C .
Result of Action
This compound’s action results in a reduction in monocyte adhesion to an endothelial monolayer . In a phase II trial, this compound treatment reduced the abundance of multiple vascular inflammation mediators in the plasma of CVD patients . These proteins correlate with CVD risk and include adhesion molecules, cytokines, and metalloproteinases .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of inflammatory stimuli. For instance, this compound was shown to prevent inflammatory (TNFα, LPS, or IL-1β) induction of key factors that drive endothelial activation, monocyte recruitment, adhesion, and plaque destabilization . Moreover, it has been shown to reduce SARS-CoV-2 spike protein binding regardless of variants .
Biochemische Analyse
Biochemical Properties
Apabetalone interacts with BET proteins, specifically the BET family member BRD4 . BET proteins contain two bromodomains and interact with acetylated lysines on histones bound to DNA to regulate gene transcription via an epigenetic mechanism .
Cellular Effects
This compound has been shown to have favorable effects on pathways related to myocardial structure and function . It has been found to suppress gene expression of vascular inflammation mediators in monocytes and endothelial cells . In patients with cardiovascular disease, this compound treatment reduced circulating levels of vascular inflammation mediators .
Molecular Mechanism
This compound selectively binds to the second bromodomain (BD2) of BET proteins . When this compound binds to BRD4, it impacts key biological processes that contribute to cardiovascular disease such as cholesterol levels and inflammation . It stimulates ApoA-I gene expression and production of the protein .
Dosage Effects in Animal Models
It has been noted that this compound has been investigated for the treatment of Diabetes, Atherosclerosis, and Coronary Artery Disease .
Metabolic Pathways
This compound impacts key biological processes that contribute to cardiovascular disease such as cholesterol levels and inflammation . It stimulates ApoA-I gene expression and production of the protein . ApoA-I is the main protein component of high-density lipoprotein (HDL), which can transfer cholesterol from atherosclerotic plaque in arteries to liver for excretion via the reverse cholesterol transport (RCT) pathway .
Transport and Distribution
It is known that this compound is an orally available small molecule .
Subcellular Localization
It is known that this compound selectively binds to the second bromodomain (BD2) of BET proteins .
Vorbereitungsmethoden
Die Synthese von Apabetalon umfasst mehrere Schritte. Eine Methode beginnt mit 3,5-Dimethoxyanilin als Ausgangsmaterial, das unter Kondensation mit Hydroxylaminsulfat und Chloralhydrat zu N-(2,4-Dimethoxyphenyl)-2-(oximido)acetamid reagiert. Dieser Zwischenprodukt wird dann unter Einwirkung von konzentrierter Schwefelsäure cyclisiert, um 5,6-Dimethoxyisatin zu erzeugen. Der nächste Schritt beinhaltet die Oxidation mit Ammoniakwasser oder Ammoniakgas in Gegenwart von zweiwertigem Kupfer und einem Oxidationsmittel, um 2-Amino-4,6-Dimethoxybenzonitril zu erhalten. Schließlich wird diese Verbindung unter alkalischen Bedingungen in einem organischen Lösungsmittel mit 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyd kondensiert, um Apabetalon zu erhalten .
Analyse Chemischer Reaktionen
Apabetalon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Apabetalon kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen, die Apabetalon betreffen, sind weniger verbreitet.
Substitution: Apabetalon kann Substitutionsreaktionen eingehen, insbesondere mit seinen funktionellen Gruppen.
Häufige Reagenzien und Bedingungen: Reagenzien wie Kupfer(I)-bromid, Cäsiumcarbonat, L-Prolin und Ammoniumhydroxid werden bei seiner Synthese verwendet.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Apabetalon selbst, wobei Zwischenprodukte während des Syntheseprozesses gebildet werden.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease
Clinical Trials and Efficacy
Apabetalone has been extensively studied in clinical trials, particularly the BETonMACE trial, which focused on its effects in patients with type 2 diabetes and recent acute coronary syndrome. The trial involved 2,425 participants and aimed to evaluate whether this compound could reduce major adverse cardiovascular events (MACE) compared to standard therapy. Although the primary outcome did not show a statistically significant reduction in MACE (10.3% in the this compound group vs. 12.4% in placebo), there was a notable reduction in hospitalizations for congestive heart failure (HR 0.59; 95% CI 0.38–0.94) .
Impact on Cognitive Function
Research has indicated that this compound may also have cognitive benefits. A randomized controlled study reported improvements in cognition among patients with lower baseline Montreal Cognitive Assessment (MoCA) scores when treated with this compound, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Chronic Kidney Disease
This compound has shown promise in reducing cardiovascular events specifically in patients with chronic kidney disease (CKD). In a subgroup analysis from the BETonMACE trial, it was found that this compound significantly decreased the incidence of MACE among CKD patients (11% vs. 21% in placebo) . This suggests that this compound may offer protective cardiovascular effects for this vulnerable population.
COVID-19 Research
Recent studies have explored the potential of this compound as a therapeutic agent against COVID-19. It has been shown to downregulate the expression of angiotensin-converting enzyme 2 (ACE2), a key receptor for SARS-CoV-2 entry into cells, thereby reducing viral infection rates . Furthermore, this compound's anti-inflammatory properties may help mitigate cardiac dysfunction associated with COVID-19, making it a candidate for further clinical evaluation .
Fibrosis and Inflammation
This compound has demonstrated efficacy in downregulating fibrotic and inflammatory processes in various cell types, particularly renal mesangial cells. Studies indicate that it suppresses TGF-β1-mediated activation and reduces levels of pro-fibrotic factors such as thrombospondin-1 and fibronectin in patients with renal impairment . This positions this compound as a potential treatment for conditions characterized by excessive fibrosis.
Summary of Clinical Trials Involving this compound
Trial Name | Population | Primary Outcome | Results |
---|---|---|---|
BETonMACE | T2DM + Acute Coronary Syndrome | Major Adverse Cardiovascular Events | No significant reduction (HR 0.82; p=0.11) |
BETonMACE CKD | CKD + T2DM | Major Adverse Cardiovascular Events | Significant reduction (HR 0.50; p=0.03) |
Cognitive Study | Low MoCA Score Patients | Cognitive Improvement | Improved scores (p=0.02) |
COVID-19 Studies | SARS-CoV-2 Infected Cells | Viral Load Reduction | Significant reduction observed |
Vergleich Mit ähnlichen Verbindungen
Apabetalon ist in seiner selektiven Hemmung der BD2-Domäne von BET-Proteinen einzigartig. Ähnliche Verbindungen umfassen:
JQ1: Ein pan-BET-Inhibitor, der beide Bromodomänen mit gleicher Affinität angreift.
Losmapimod: Ein p38 MAPK-Inhibitor, der auch DUX4-Transkriptionswege beeinflusst.
Die Selektivität von Apabetalon für BD2 und seine spezifische Wirkung auf Herz-Kreislauf- und Stoffwechselerkrankungen unterscheiden es von diesen anderen Verbindungen .
Biologische Aktivität
Apabetalone, also known as RVX-208, is a selective inhibitor of bromodomain and extraterminal domain (BET) proteins, specifically targeting bromodomain 2 (BRD2). This compound represents a novel approach in the treatment of chronic diseases, particularly cardiovascular diseases (CVD) and metabolic disorders. Its mechanism of action involves the modulation of gene transcription through epigenetic regulation, which is crucial for addressing dysregulated biological processes associated with various diseases.
This compound functions by inhibiting BET proteins that are involved in the transcriptional regulation of genes linked to inflammation, atherosclerosis, and other chronic conditions. By blocking these proteins, this compound aims to normalize the expression of genes that contribute to disease progression. This mechanism has been shown to have significant effects on multiple biological pathways, including:
- Vascular Inflammation : this compound has demonstrated the ability to reduce inflammatory responses in endothelial cells and monocytes. In vitro studies indicate that it prevents the induction of key inflammatory factors such as TNFα and IL-1β, which are critical in endothelial activation and plaque destabilization .
- Gene Expression Regulation : The compound alters chromatin occupancy of BRD4 at regulatory sites for pro-inflammatory genes, thereby suppressing their expression . This effect is essential for stabilizing atherosclerotic plaques and reducing major adverse cardiovascular events (MACE).
BETonMACE Trial
One of the most significant clinical trials involving this compound is the BETonMACE study, which aimed to evaluate its efficacy in patients with type 2 diabetes and recent acute coronary syndrome. Key findings from this trial include:
- Primary Outcomes : The trial included 2,425 patients with a median follow-up of 26.5 months. The primary composite endpoint—cardiovascular death, nonfatal myocardial infarction (MI), or stroke—occurred in 10.3% of this compound-treated patients compared to 12.4% in the placebo group (hazard ratio [HR] = 0.82; p = 0.11) .
- Secondary Outcomes : Notably, this compound treatment was associated with a 41% reduction in hospitalization for congestive heart failure (p = 0.03), indicating potential benefits beyond traditional cardiovascular outcomes .
Cognitive Effects
In addition to cardiovascular benefits, this compound has shown promise in cognitive function improvement among patients with diabetes. A randomized controlled study indicated that participants treated with this compound exhibited improved scores on the Montreal Cognitive Assessment (MoCA), suggesting potential neuroprotective effects .
Data Summary
The following table summarizes key findings from clinical trials involving this compound:
Trial | Participants | Primary Endpoint | Results | Significance |
---|---|---|---|---|
BETonMACE | 2425 | CV death/MI/stroke | 10.3% vs 12.4% (HR=0.82; p=0.11) | Not significant |
Hospitalization for CHF | 41% reduction (p=0.03) | Significant | ||
Cognitive Study | TBD | MoCA Scores | Improved scores in this compound group | Significant |
Eigenschaften
IUPAC Name |
2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-11-7-13(8-12(2)18(11)27-6-5-23)19-21-15-9-14(25-3)10-16(26-4)17(15)20(24)22-19/h7-10,23H,5-6H2,1-4H3,(H,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETXMUIMUZJUTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146502 | |
Record name | RVX-000222 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044870-39-4 | |
Record name | Apabetalone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044870-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apabetalone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044870394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apabetalone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12000 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RVX-000222 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-(4-(2-Hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4 (3H)-one) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APABETALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R4A7GDZ1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.